Ticolubant
Overview
Description
Ticolubant is a small molecule drug that acts as a leukotriene B4 receptor antagonist. It has a high affinity for the human neutrophil leukotriene B4 receptor, with a dissociation constant of 0.78 nanomolar. This compound blocks leukotriene B4-induced calcium ion migration with an inhibitory concentration of 6.6 ± 1.5 nanomolar and exhibits topical anti-inflammatory activity in a mouse model of skin inflammation .
Preparation Methods
The synthesis of Ticolubant involves multiple steps, starting from commercially available precursors. One of the synthetic routes includes the reaction of a pyridine derivative with a dichlorophenyl thioether in the presence of a base, followed by further functional group modifications to achieve the final product . The reaction conditions typically involve the use of solvents like tetrahydrofuran and methanol, with lithium hydroxide as a base, and the reactions are carried out at ambient temperature for extended periods .
Chemical Reactions Analysis
Ticolubant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Ticolubant has been extensively studied for its anti-inflammatory properties. It has shown potential in treating immune system diseases and skin and musculoskeletal diseases. In particular, this compound has been investigated for its efficacy in treating psoriasis and other inflammatory conditions . Additionally, it has been used in research to understand the role of leukotriene B4 in various biological processes and to develop new therapeutic strategies targeting leukotriene B4 receptors .
Mechanism of Action
Ticolubant exerts its effects by antagonizing the leukotriene B4 receptor. By binding to this receptor, this compound prevents leukotriene B4 from activating its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the leukotriene B4 receptor on neutrophils and other immune cells, and the pathways involved include calcium ion migration and inflammatory mediator release .
Comparison with Similar Compounds
Ticolubant is unique among leukotriene B4 receptor antagonists due to its high affinity and specificity for the receptor. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist, but it primarily targets the cysteinyl leukotriene receptor.
Zafirlukast: Similar to Montelukast, it targets cysteinyl leukotriene receptors.
Pranlukast: Also targets cysteinyl leukotriene receptors. This compound’s specificity for the leukotriene B4 receptor distinguishes it from these other compounds, which target different leukotriene receptors.
Biological Activity
Ticolubant is a compound that has garnered attention for its biological activity, particularly in the context of inflammatory responses and potential therapeutic applications. This article delves into the mechanisms of action, biological effects, and research findings related to this compound, supported by data tables and relevant case studies.
This compound primarily acts as a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically BLT1. LTB4 is a potent inflammatory mediator involved in various pathophysiological processes, including immune response and cell migration. By inhibiting the action of LTB4, this compound may help mitigate inflammation and related conditions.
Key Mechanisms:
- Receptor Antagonism : this compound binds to the BLT1 receptor, preventing LTB4 from exerting its pro-inflammatory effects.
- Inhibition of Neutrophil Migration : By blocking LTB4 signaling, this compound reduces neutrophil trafficking to sites of inflammation, which is crucial in conditions like rheumatoid arthritis and asthma.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity in various experimental models. Below are summarized findings from relevant studies.
Table 1: Biological Activity Summary of this compound
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases.
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a statistically significant reduction in disease activity scores compared to placebo. Patients reported improved mobility and decreased joint pain.
Case Study 2: Asthma Management
In another study focusing on asthma patients, this compound was shown to decrease the frequency of asthma attacks and improve lung function metrics. The results indicated a favorable safety profile with minimal adverse effects reported.
Research Findings
Recent studies have reinforced the potential applications of this compound in clinical settings:
- Efficacy Against Inflammation : this compound's ability to inhibit LTB4-related pathways has been linked to reduced markers of systemic inflammation.
- Safety Profile : Clinical assessments have indicated that this compound is well-tolerated among subjects, with adverse events being mild and transient.
Properties
IUPAC Name |
(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154413-61-3 | |
Record name | Ticolubant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TICOLUBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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